Lancotrione sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

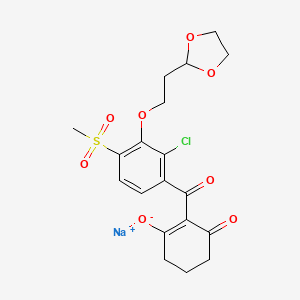

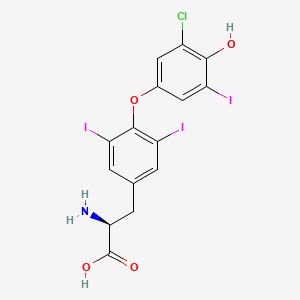

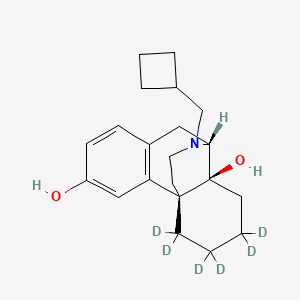

Lancotrione sodium is a novel herbicide, primarily used in the form of its sodium salt, for the control of grass weeds. It was introduced by Ishihara Sangyo Kaisha in 2016 and commercialized in 2019. This compound is closely related to the established rice herbicide tefuryltrione and shares a similar herbicidal mode of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lancotrione sodium begins with 1-bromo-2,3-dichloro-4-methylsulfonylbenzene, which is refluxed with sodium hydroxide in tert-butanol. This phenol derivative is then alkylated with 2-(2-chloroethyl)-1,3-dioxolane under basic conditions. The resulting compound undergoes palladium-catalyzed carbonylation to form a methyl ester, which is subsequently saponified to yield a benzoic acid derivative. This derivative is then subjected to O-acylation of 1,3-cyclohexanedione and a cyanide-catalyzed rearrangement to produce the triketone lancotrione .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide .

Analyse Chemischer Reaktionen

Types of Reactions

Lancotrione sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and cyanide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in herbicide formulations .

Wissenschaftliche Forschungsanwendungen

Lancotrione sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying herbicidal mechanisms and developing new herbicides.

Biology: Investigated for its effects on plant physiology and weed control.

Industry: Widely used in agriculture for controlling grass weeds in rice paddies and other crops

Wirkmechanismus

Lancotrione sodium exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme catalyzes the formation of the plastoquinone precursor homogentisic acid. By inhibiting HPPD, this compound disrupts the production of essential compounds in plants, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lancotrione sodium is similar to other HPPD-inhibiting herbicides, such as:

- Tefuryltrione

- Isoxaflutole

- Mesotrione

- Pyroxasulfotole

- Tembotrione

- Tolpyralate

- Topramezone

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modifications, which enhance its effectiveness and selectivity as a herbicide. Additionally, its unique synthesis route and reaction conditions contribute to its distinct properties .

Eigenschaften

CAS-Nummer |

1486617-22-4 |

|---|---|

Molekularformel |

C19H20ClNaO8S |

Molekulargewicht |

466.9 g/mol |

IUPAC-Name |

sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate |

InChI |

InChI=1S/C19H21ClO8S.Na/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15;/h5-6,15,21H,2-4,7-10H2,1H3;/q;+1/p-1 |

InChI-Schlüssel |

NVRCUTOGBXRVOW-UHFFFAOYSA-M |

Kanonische SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2=C(CCCC2=O)[O-])Cl)OCCC3OCCO3.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)

![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)